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1-(3-Methyl-3-pyrrolidinyl)piperidine

PPARγ Nuclear Receptors Selectivity

Procure 1-(3-Methyl-3-pyrrolidinyl)piperidine (CAS 1695878-16-0) for a clean SAR baseline. Its unique N-linked piperidine-pyrrolidine core shows negligible affinity for PPARγ, δ-opioid, and β1-adrenergic receptors, minimizing off-target false positives in CNS probe development. This 'negative selectivity' profile ensures observed bioactivity is attributable to your novel modifications, not the scaffold. Ideal for focused library synthesis and computational validation. Available at 95% purity.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
Cat. No. B13199706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methyl-3-pyrrolidinyl)piperidine
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC1(CCNC1)N2CCCCC2
InChIInChI=1S/C10H20N2/c1-10(5-6-11-9-10)12-7-3-2-4-8-12/h11H,2-9H2,1H3
InChIKeyGDMRUMBSQFJFGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methyl-3-pyrrolidinyl)piperidine: Core Physicochemical Profile and Procurement Specifications


1-(3-Methyl-3-pyrrolidinyl)piperidine is a heterocyclic organic compound characterized by the direct linkage of a piperidine ring to a 3-methyl-substituted pyrrolidine ring, with a molecular formula of C10H20N2 and a molecular weight of 168.28 g/mol [1]. Its molecular structure, defined by the SMILES notation CC1(CCNC1)N2CCCCC2, features two basic nitrogen centers within constrained heterocyclic frameworks, contributing to its utility as a versatile building block in medicinal chemistry and chemical synthesis . The compound is available commercially from specialized research chemical suppliers with a minimum purity specification of 95% .

Why Generic Substitution with Other Piperidine-Pyrrolidine Compounds May Compromise Project-Specific Outcomes for 1-(3-Methyl-3-pyrrolidinyl)piperidine


The combination of piperidine and pyrrolidine rings with a specific 3-methyl substitution pattern on the pyrrolidine moiety imparts a distinct spatial and electronic configuration that cannot be easily replicated by other in-class compounds . Generic substitution with structurally related analogs, such as those lacking the methyl group (e.g., 1-(3-pyrrolidinyl)piperidine) or those with different substitution positions (e.g., 3-Methyl-1-(3-pyrrolidinylmethyl)piperidine), may result in altered receptor binding profiles, divergent conformational dynamics, and unpredictable reactivity in synthetic applications [1]. The following quantitative evidence underscores the importance of selecting this specific compound over its closest analogs for projects where precise molecular geometry and target interaction are critical.

Quantitative Differentiation of 1-(3-Methyl-3-pyrrolidinyl)piperidine from Structural Analogs: Key Evidence for Informed Selection


Lack of Activity at PPARγ Differentiates 1-(3-Methyl-3-pyrrolidinyl)piperidine from Broadly Active Piperidine Derivatives

In competitive binding assays against human peroxisome proliferator-activated receptor gamma (PPARγ), 1-(3-Methyl-3-pyrrolidinyl)piperidine exhibits negligible affinity with an IC50 value exceeding 50,000 nM [1]. This stands in stark contrast to known potent PPARγ agonists based on piperidine scaffolds, such as certain thiazolidinedione derivatives which exhibit nanomolar affinity [2]. This data confirms that the specific 3-methyl pyrrolidine substitution pattern renders the compound inactive at this key metabolic nuclear receptor, a crucial piece of information for designing screens aimed at other targets where off-target PPARγ activity would confound results.

PPARγ Nuclear Receptors Selectivity

Weak Affinity for δ-Opioid Receptor Distinguishes 1-(3-Methyl-3-pyrrolidinyl)piperidine from High-Affinity Piperidine Analgesics

Functional or binding assays against the human δ-opioid receptor (OPRD1) reveal that 1-(3-Methyl-3-pyrrolidinyl)piperidine displays an AC50 value of 30,000 nM [1]. This is orders of magnitude weaker than the activity of potent piperidine-based opioid analgesics, such as fentanyl derivatives, which typically exhibit sub-nanomolar Ki values at related opioid receptors (μ, δ, κ) [2]. This quantitative difference underscores that the compound's specific structural features, including the direct N-linkage and 3-methyl pyrrolidine ring, do not confer significant opioid receptor engagement, making it a poor candidate for opioid-related pharmacology but a potentially cleaner tool for non-opioid target investigation.

Opioid Receptor OPRD1 Analgesic

Absence of β1-Adrenergic Receptor Affinity Distinguishes 1-(3-Methyl-3-pyrrolidinyl)piperidine from Cardiovascular-Active Piperidines

Binding studies indicate that 1-(3-Methyl-3-pyrrolidinyl)piperidine shows no measurable affinity for the β1-adrenergic receptor . This is in sharp contrast to a broad class of piperidine-containing β-blockers (e.g., propranolol, metoprolol) which bind with high affinity (Ki values in the nanomolar range) to β1-adrenergic receptors [1]. The absence of interaction at this key cardiovascular target suggests that the 3-methyl substitution on the pyrrolidine ring and the specific N-linked piperidine-pyrrolidine geometry are incompatible with the β1 receptor pharmacophore, which typically requires an aryloxypropanolamine moiety linked to a basic nitrogen.

Adrenergic Receptor Beta-1 Cardiovascular

High-Value Application Scenarios for 1-(3-Methyl-3-pyrrolidinyl)piperidine Based on Quantitative Differentiation Data


Selectivity Screening for Novel CNS Targets Where Off-Target Activity at PPARγ, Opioid, and β1 Receptors is Contraindicated

Given its demonstrated lack of affinity for PPARγ, δ-opioid, and β1-adrenergic receptors, 1-(3-Methyl-3-pyrrolidinyl)piperidine serves as an excellent starting scaffold or control compound for developing new chemical probes targeting central nervous system receptors (e.g., histamine H3, NK1, or MCR4) [1] where these common off-target liabilities must be minimized. Its 'clean' profile in these assays reduces the risk of false positives and simplifies the interpretation of in vivo efficacy and toxicity studies, making it a strategically sound procurement choice for early-stage CNS drug discovery programs [2]. **Supporting Rationale:** Evidence Items #1, #2, and #3 confirm >1,000-fold weaker binding compared to reference compounds at these key receptors, validating its utility as a low-background building block.

Synthetic Intermediate for Building Focused Compound Libraries with a Defined 'Negative Selectivity' Profile

The compound's unique N-linked piperidine-pyrrolidine core with a 3-methyl substituent provides a versatile handle for further derivatization [3]. Because the core itself is confirmed to be devoid of high-affinity interactions with PPARγ, δ-opioid, and β1-adrenergic receptors, it can be used to construct focused libraries where any observed bioactivity can be confidently attributed to the newly introduced substituents rather than the core scaffold. This 'negative selectivity' baseline is a powerful advantage in structure-activity relationship (SAR) studies, particularly when exploring previously uncharacterized biological targets [4]. **Supporting Rationale:** Evidence Items #1-#3 establish the core's lack of activity at these three common off-targets, providing a clean SAR starting point.

Conformational and Computational Studies on Bicyclic Amine Systems as a Reference Compound

The rigid N-linked piperidine-pyrrolidine framework of 1-(3-Methyl-3-pyrrolidinyl)piperidine, coupled with the 3-methyl group's influence on ring conformation, makes it a valuable model compound for computational chemistry and NMR conformational analysis studies [5]. As a pure, well-characterized reference standard (CAS 1695878-16-0, 95% purity) , it can be used to validate computational models of nitrogen inversion barriers and ring puckering dynamics in bicyclic amines. Its well-defined InChI Key and SMILES string facilitate seamless integration into cheminformatics workflows and databases . **Supporting Rationale:** The specific molecular geometry and purity profile provide a robust standard for physical organic chemistry and computational method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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